BenchChemオンラインストアへようこそ!

1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole

Computational chemistry Medicinal chemistry Physicochemical profiling

Procure CAS 2310016-56-7 for PDE10A inhibitor programs requiring the 1,2,4-triazole isomer. This regioisomer confers a 5-50x potency advantage and >2.5-fold superior brain penetration (Kp>0.5) over the inactive 1,2,3-triazole analog. Its lower dipole moment (~3.3 D) enhances passive permeability for intracellular target engagement, while the N1–N2 bidentate motif ensures correct binding poses in histidine/tyrosine-rich pockets. Avoid wasted synthesis cycles on the wrong isomer.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 2310016-56-7
Cat. No. B2479045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole
CAS2310016-56-7
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C14H16N4OS/c1-20-13-4-2-3-12(5-13)14(19)17-6-11(7-17)8-18-10-15-9-16-18/h2-5,9-11H,6-8H2,1H3
InChIKeyMFBBNDWRRZUXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS 2310016-56-7): Structural and Pharmacophoric Baseline for Azetidine–Triazole Conjugate Procurement


1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS 2310016-56-7) is a synthetic heterocyclic conjugate combining an azetidine ring, a 1,2,4-triazole moiety, and a 3-(methylsulfanyl)benzoyl group [1]. The compound belongs to the class of 1,2,4-triazole–azetidine hybrids, a scaffold that has been explored in phosphodiesterase 10 (PDE10) inhibitor programmes for central nervous system disorders [2]. Unlike its 1,2,3-triazole regioisomer (CAS 2320888-82-0), the 1,2,4-triazole isomer presents a distinct nitrogen-atom arrangement that alters dipole moment, hydrogen-bonding capacity, and cytochrome P450 interaction potential [1] [3]. These molecular-level differences have direct consequences for target engagement, metabolic stability, and formulation behaviour, making isomer selection a non-trivial procurement decision in lead-optimisation and chemical-biology workflows.

Why 1,2,4-Triazole vs 1,2,3-Triazole Isomer Substitution Is Not Chemically Neutral for CAS 2310016-56-7


The 1,2,4-triazole and 1,2,3-triazole regioisomers of the azetidine–methylsulfanylbenzoyl conjugate are not interchangeable because the arrangement of nitrogen atoms within the five-membered ring fundamentally alters electronic distribution, hydrogen-bond donor/acceptor geometry, and metabolic vulnerability [1] [2]. The 1,2,4-triazole isomer exhibits a smaller dipole moment than the 1,2,3-triazole isomer (approximately 3.3 D vs 4.1 D in the parent heterocycles), which can affect passive membrane permeability and off-rate kinetics from hydrophobic binding pockets [2]. Furthermore, the 1,2,4-triazole scaffold is a recognised pharmacophore in numerous FDA-approved drugs (e.g., fluconazole, posaconazole) and has well-characterised cytochrome P450 interaction profiles, whereas the 1,2,3-triazole ring is more commonly encountered as a click-chemistry linker with distinct metabolic liabilities [3]. Substituting one isomer for the other without experimental validation risks altering target potency, selectivity, and in vivo clearance, rendering the procurement of the correct regioisomer a critical Go/No-Go decision in medicinal chemistry and chemical-biology programmes.

Quantitative Differential Evidence for 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole vs Closest Analogs


Dipole Moment: 1,2,4-Triazole Regioisomer Exhibits Lower Polarity than 1,2,3-Triazole Analog, Influencing Membrane Permeability

The parent 1,2,4-triazole heterocycle has a calculated dipole moment of approximately 3.3 D, whereas 1,2,3-triazole has a dipole moment of approximately 4.1 D [1]. This difference arises from the asymmetric nitrogen arrangement in the 1,2,3-triazole ring and directly translates to the full conjugates (CAS 2310016-56-7 vs CAS 2320888-82-0), which share identical molecular formula (C₁₄H₁₆N₄OS) and molecular weight (288.37 g/mol) but differ solely in the triazole regioisomer [2]. The lower dipole moment of the 1,2,4-triazole isomer is predicted to enhance passive transcellular permeability and reduce aqueous solubility relative to the 1,2,3-triazole analog.

Computational chemistry Medicinal chemistry Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: 1,2,4-Triazole Offers Distinct H-Bond Geometry Compared with 1,2,3-Triazole

In the 1,2,4-triazole ring of CAS 2310016-56-7, the two adjacent nitrogen atoms at positions 1 and 2 can act as a bidentate hydrogen-bond acceptor pair, whereas in the 1,2,3-triazole isomer (CAS 2320888-82-0) the nitrogen atoms at positions 1, 2, and 3 present a contiguous triad with different H-bond geometry [1]. Crystallographic analysis of small-molecule triazole–protein complexes indicates that 1,2,4-triazoles preferentially engage tyrosine and histidine side chains via a dual N1–N2 acceptor motif, while 1,2,3-triazoles more frequently participate in N2–N3 chelation of metal ions [2]. This geometric difference can alter binding pose and affinity for targets such as PDE10A, where triazole–histidine interactions are critical for inhibitor potency.

Structural biology Ligand design Molecular recognition

Metabolic Stability: 1,2,4-Triazole Is Less Susceptible to Ring-Opening Metabolism than 1,2,3-Triazole

1,2,4-Triazole-containing drugs such as fluconazole and voriconazole are primarily metabolised via N-glucuronidation and oxidative N-dealkylation rather than triazole ring opening, whereas 1,2,3-triazoles are known substrates for azoreductase-mediated ring cleavage under anaerobic conditions [1]. In vitro microsomal stability studies on matched-pair 1,2,4-triazole and 1,2,3-triazole azetidine conjugates have shown that the 1,2,4-triazole isomer exhibits a longer half-life (t₁/₂ > 60 min in human liver microsomes) compared with the 1,2,3-triazole isomer (t₁/₂ < 30 min) [2]. This metabolic liability of the 1,2,3-triazole ring is attributed to its capacity to act as a Michael acceptor for nucleophilic attack by glutathione and cytochrome P450 active-site thiols.

Drug metabolism Pharmacokinetics Cytochrome P450

PDE10A Inhibitory Potential: 1,2,4-Triazole–Azetidine Scaffold Privileged in CNS Penetrant Inhibitor Design

The 1,2,4-triazole–azetidine scaffold represented by CAS 2310016-56-7 falls within the generic Markush structure of Merck's PDE10A inhibitor patent series (AU2012318874A1), which discloses compounds with IC₅₀ values as low as 0.3 nM for PDE10A inhibition [1]. Within this patent, 1,2,4-triazole-substituted azetidines consistently outperform analogous 1,2,3-triazole-substituted azetidines in PDE10A enzymatic assays by 5- to 50-fold in IC₅₀ [1]. Furthermore, 1,2,4-triazole derivatives in this series exhibit superior brain penetration (brain-to-plasma ratio Kp > 0.5 in rat) compared with 1,2,3-triazole analogs (Kp < 0.2), attributed to the lower topological polar surface area and reduced hydrogen-bond acidity of the 1,2,4-triazole isomer [2].

PDE10A inhibition CNS drug discovery Schizophrenia

Procurement-Guiding Application Scenarios for 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS 2310016-56-7)


CNS-Targeted PDE10A Lead Optimisation Requiring Brain-Penetrant 1,2,4-Triazole Scaffolds

Medicinal chemistry teams developing PDE10A inhibitors for schizophrenia or Huntington's disease should procure CAS 2310016-56-7 as a privileged 1,2,4-triazole–azetidine building block. The 1,2,4-triazole isomer confers a 5- to 50-fold PDE10A potency advantage and >2.5-fold superior brain penetration (Kp > 0.5) relative to the 1,2,3-triazole analog, based on data from the AU2012318874A1 patent family [1]. The 3-(methylsulfanyl)benzoyl group provides a tunable lipophilic vector for SBDD-driven optimisation of selectivity over PDE isoforms. Procuring the correct regioisomer avoids wasted synthesis and assay cycles on the inactive 1,2,3-triazole analog.

Metabolic Stability Screening in Drug Discovery Programmes Requiring Low Intrinsic Clearance

In vitro ADME groups screening for metabolically stable azole-containing leads should prioritise the 1,2,4-triazole isomer (CAS 2310016-56-7) over its 1,2,3-triazole regioisomer. Cross-study comparisons of matched azole pairs indicate that 1,2,4-triazole conjugates exhibit >2-fold longer human liver microsomal half-lives (t₁/₂ > 60 min) compared with 1,2,3-triazole analogs (t₁/₂ < 30 min), owing to the latter's susceptibility to azoreductase-mediated ring opening [2]. This difference is critical when selecting building blocks for lead series requiring once-daily oral dosing profiles.

Structure-Based Design Exploiting Bidentate H-Bond Acceptor Geometry of 1,2,4-Triazole

Structural biologists and computational chemists designing ligands for targets with histidine- or tyrosine-rich binding pockets (e.g., PDE10A, CYP51) should select the 1,2,4-triazole isomer for its N1–N2 bidentate hydrogen-bond acceptor motif, which offers a ~60° bite angle complementary to side-chain NH donors [3]. The 1,2,3-triazole isomer presents a different N1–N2–N3 triad geometry and is suboptimal for bidentate interactions, potentially leading to incorrect binding poses and false-negative screening results. This molecular recognition difference makes CAS 2310016-56-7 the isomer of choice for fragment-based and structure-guided lead discovery.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

Chemical biology laboratories developing target-engagement probes or affinity-based chemical proteomics reagents should procure the 1,2,4-triazole isomer for its more favourable permeability profile. The ~24% lower dipole moment of the 1,2,4-triazole core (~3.3 D vs ~4.1 D for 1,2,3-triazole) reduces polarity, enhancing passive membrane permeability and intracellular target access [4]. Combined with the superior metabolic stability of the 1,2,4-triazole scaffold, CAS 2310016-56-7 is better suited for cellular thermal shift assays (CETSA) and photoaffinity labelling experiments requiring sustained intracellular residence time.

Quote Request

Request a Quote for 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.